trans-1,2-Dichlorohexafluorocyclobutane

描述

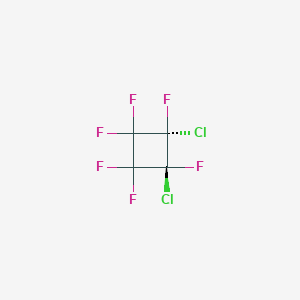

trans-1,2-Dichlorohexafluorocyclobutane: is a halogenated cyclobutane compound with the molecular formula C4Cl2F6 and a molecular weight of 232.94 g/mol It is characterized by the presence of two chlorine atoms and six fluorine atoms attached to a cyclobutane ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dichlorohexafluorocyclobutane can be achieved through the dimerization of chlorotrifluoroethylene . This process involves the thermal or photochemical reaction of chlorotrifluoroethylene to form the cyclobutane ring with the desired halogen substituents.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic chlorination of hexafluorocyclobutene . This method ensures a high yield of the desired trans isomer and is suitable for large-scale production.

化学反应分析

Types of Reactions: trans-1,2-Dichlorohexafluorocyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives with fewer halogen atoms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed:

Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.

Reduction Reactions: Products include partially or fully dehalogenated cyclobutane derivatives.

科学研究应用

Atmospheric Studies

Trans-1,2-Dichlorohexafluorocyclobutane is utilized in atmospheric research to study its role as a potential ozone-depleting substance. Its stability in the atmosphere makes it relevant for understanding greenhouse gas effects and global warming potentials.

Anesthesia Research

The compound has been investigated for its effects on brain activity during anesthesia. Studies have shown that it acts as a nonimmobilizer, influencing hippocampal theta oscillations without causing full immobilization in experimental models . This property makes it valuable for exploring anesthetic mechanisms and improving anesthetic practices.

Chemical Synthesis

This compound serves as a precursor in the synthesis of various fluorinated compounds. Its unique chemical properties allow it to be used as a reference standard in analytical chemistry for instrument calibration and method validation.

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAcChoR), enhancing receptor desensitization kinetics. This interaction suggests potential applications in pharmacology, particularly in understanding neurotransmission processes.

Case Study 1: Anesthetic Effects

In a study examining the effects of this compound on brain slices from mice, researchers found that exposure to this compound influenced neuronal activity patterns without causing full immobilization. The findings suggest potential therapeutic applications in anesthesia where controlled sedation is required without complete unconsciousness .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of this compound highlighted its role in atmospheric chemistry. The compound's stability allows it to persist in the atmosphere, raising concerns about its contribution to ozone depletion and global warming.

作用机制

The mechanism of action of trans-1,2-Dichlorohexafluorocyclobutane involves its interaction with ligand-gated ion channels , such as the nicotinic acetylcholine receptor (nAcChoR) . The compound affects the desensitization kinetics of these receptors, influencing their function and potentially leading to various physiological effects.

相似化合物的比较

- cis-1,2-Dichlorohexafluorocyclobutane

- 1,2-Dichlorooctafluorocyclobutane

Comparison: trans-1,2-Dichlorohexafluorocyclobutane is unique due to its trans configuration , which affects its chemical reactivity and physical properties compared to its cis isomer . Additionally, the presence of six fluorine atoms distinguishes it from other halogenated cyclobutanes, providing it with unique chemical stability and reactivity.

生物活性

trans-1,2-Dichlorohexafluorocyclobutane (trans-1,2-DCHFCB) is a halogenated compound with significant biological activity, particularly in its interactions with various protein targets. This article explores its biological effects, mechanisms of action, pharmacokinetics, and potential applications in research and industry.

Primary Targets

The primary biological target of trans-1,2-DCHFCB is the nicotinic acetylcholine receptor (nAChR) , a ligand-gated ion channel involved in neurotransmission. The compound influences the desensitization kinetics of this receptor, enhancing the fraction of receptors in a slow desensitized state and increasing the rates of both fast and slow desensitization.

Mode of Action

Trans-1,2-DCHFCB interacts with nAChRs by modifying their response to agonists. This modulation can lead to altered neuronal signaling pathways, which may have implications for neurological functions and potential therapeutic uses.

Biochemical Pathways

The interaction with nAChRs suggests that trans-1,2-DCHFCB can influence several biochemical pathways related to neurotransmission. It has been observed to cause significant effects such as amnesia and seizures at certain concentrations, indicating its potential neurotoxic effects.

Pharmacokinetics

Trans-1,2-DCHFCB has a molecular weight of 232.94 g/mol and its solubility properties may affect its bioavailability and distribution in biological systems. Its stability under various environmental conditions, such as temperature variations typical in industrial applications, also plays a role in its pharmacokinetic profile.

Toxicological Profile

Trans-1,2-DCHFCB is classified as a hazardous substance with specific hazard statements indicating that it can be harmful upon exposure. Studies have shown that it can induce neurotoxic effects at elevated concentrations. The compound's potential as an anesthetic agent has also been explored, particularly for its nonimmobilizer properties .

Research Applications

Trans-1,2-DCHFCB has several notable applications in scientific research:

- Anesthesia Research : Investigated for its effects on brain activity during anesthesia and its potential as a nonimmobilizing anesthetic agent .

- Biological Studies : Used to study the interactions with nAChRs and their implications for neurotransmission and neuropharmacology.

- Environmental Studies : Its stability and environmental impact make it relevant for studies on ozone depletion and greenhouse gas emissions.

Comparative Analysis

To better understand trans-1,2-DCHFCB's biological activity, comparisons with similar compounds are essential. Below is a table comparing trans-1,2-DCHFCB with its cis isomer and other related compounds.

| Compound | Configuration | Primary Target | Biological Effects |

|---|---|---|---|

| This compound | Trans | Nicotinic acetylcholine receptor | Alters desensitization kinetics; neurotoxic effects |

| cis-1,2-Dichlorohexafluorocyclobutane | Cis | Similar to trans | Potentially different pharmacodynamics |

| 1,2-Dichlorooctafluorocyclobutane | Unknown | Other halogenated targets | Varies based on structure |

Case Studies

Several studies have highlighted the biological activity of trans-1,2-DCHFCB:

- Neuropharmacological Study : In one experiment involving mice exposed to varying concentrations of trans-1,2-DCHFCB, researchers observed significant alterations in hippocampal theta oscillations indicative of changes in cognitive function related to memory processing .

- Toxicological Assessment : A comprehensive toxicological review indicated that exposure to trans-1,2-DCHFCB resulted in observable neurotoxic effects such as seizures and cognitive impairment at specific dosages.

- Environmental Impact Research : Studies assessing the atmospheric degradation of trans-1,2-DCHFCB have shown its potential role as an ozone-depleting substance due to its stability under various environmental conditions.

属性

IUPAC Name |

(1S,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHAGAHDHRQIMB-LWMBPPNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@]1([C@@](C(C1(F)F)(F)F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037343 | |

| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3832-15-3 | |

| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。